molecular formula C6H7ClN2O2S B015370 5-Amino-2-chlorobenzenesulfonamide CAS No. 2015-19-2

5-Amino-2-chlorobenzenesulfonamide

Cat. No.: B015370
CAS No.: 2015-19-2
M. Wt: 206.65 g/mol
InChI Key: FDDSVQLOFIBCDH-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzenesulfonamide: is an organic compound with the molecular formula C6H7ClN2O2S . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chlorobenzenesulfonamide typically involves the reduction of 2-chloro-5-nitrobenzenesulfonamide. One common method includes the use of palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in methanol at 50°C for approximately 4 hours. The product is then isolated by filtration and crystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group in 2-chloro-5-nitrobenzenesulfonamide is reduced to an amino group.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Palladium on activated carbon (Pd/C) and hydrogen gas in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-2-chlorobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Derivatives of benzenesulfonamide have shown activity against various bacterial strains, making them candidates for drug development .

Industry: The compound is used in the production of dyes and pigments. Its sulfonamide group imparts desirable properties to these materials, such as improved solubility and stability .

Mechanism of Action

The mechanism of action of 5-Amino-2-chlorobenzenesulfonamide, particularly in its antimicrobial applications, involves the inhibition of bacterial enzymes. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzenesulfonamide
  • 4-Amino-2-chlorobenzenesulfonamide
  • 5-Amino-2-bromobenzenesulfonamide

Comparison: 5-Amino-2-chlorobenzenesulfonamide is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the chlorine atom at the 2-position makes it more susceptible to nucleophilic substitution reactions compared to its isomers .

Properties

IUPAC Name

5-amino-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDSVQLOFIBCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173976
Record name 5-Amino-2-chlorobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-19-2
Record name 5-Amino-2-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chlorobenzenesulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-chlorobenzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-chlorobenzenesulphonamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-AMINO-2-CHLOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6X4C839EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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